molecular formula C5H4Cl2N2O B1403868 2,6-dichloro-3-Methoxypyrazine CAS No. 1430460-52-8

2,6-dichloro-3-Methoxypyrazine

Cat. No.: B1403868
CAS No.: 1430460-52-8
M. Wt: 179 g/mol
InChI Key: MORBPWIOMXSHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-Methoxypyrazine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2O. It is characterized by the presence of two chlorine atoms and one methoxy group attached to a pyrazine ring. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-Methoxypyrazine typically involves the chlorination of 3-Methoxypyrazine. One common method includes the reaction of 3-Methoxypyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale chlorination reactors. The process begins with the preparation of 3-Methoxypyrazine, which is then subjected to chlorination using chlorine gas. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-Methoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of pyrazinecarboxylic acids or pyrazinecarboxaldehydes.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2,6-Dichloro-3-Methoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of agrochemicals, dyes, and flavoring agents.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-Methoxypyrazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,6-Dichloro-3-Methylpyrazine: Similar structure but with a methyl group instead of a methoxy group.

    2,6-Dichloro-3-Ethoxypyrazine: Similar structure but with an ethoxy group instead of a methoxy group.

    2,6-Dichloro-3-Hydroxypyrazine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 2,6-Dichloro-3-Methoxypyrazine is unique due to its specific combination of chlorine and methoxy substituents, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

3,5-dichloro-2-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORBPWIOMXSHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-3-Methoxypyrazine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-3-Methoxypyrazine
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-3-Methoxypyrazine
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-3-Methoxypyrazine
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-3-Methoxypyrazine
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-3-Methoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.